molecular formula C6H13NO2 B13988967 (3-Methylmorpholin-2-yl)methanol

(3-Methylmorpholin-2-yl)methanol

Cat. No.: B13988967
M. Wt: 131.17 g/mol
InChI Key: AMBFILXDPRZVFS-UHFFFAOYSA-N
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Description

(3-Methylmorpholin-2-yl)methanol is a heterocyclic compound featuring a morpholine ring substituted with a methyl group at the 3-position and a hydroxymethyl (-CH2OH) group at the 2-position. Its molecular formula is C6H13NO2, with a molecular weight of 131.17 g/mol . Morpholine derivatives are widely utilized in pharmaceutical and agrochemical industries due to their balanced solubility, bioavailability, and ability to act as hydrogen bond donors/acceptors.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(3-methylmorpholin-2-yl)methanol

InChI

InChI=1S/C6H13NO2/c1-5-6(4-8)9-3-2-7-5/h5-8H,2-4H2,1H3

InChI Key

AMBFILXDPRZVFS-UHFFFAOYSA-N

Canonical SMILES

CC1C(OCCN1)CO

Origin of Product

United States

Preparation Methods

Indium(III)-Catalyzed Intramolecular Reductive Etherification

One efficient method for synthesizing substituted morpholine derivatives, including 2-substituted and 2,3-disubstituted morpholines, is through indium(III)-catalyzed intramolecular reductive etherification. This method allows for the construction of morpholine rings with high diastereoselectivity and good to excellent yields.

  • Process : The reaction involves the reductive cyclization of amino alcohols or related precursors in the presence of indium(III) salts.
  • Advantages : Broad functional group tolerance, good yields, and stereoselectivity.
  • Yields : Typically good to excellent (exact yields vary depending on substrate).

This method is suitable for synthesizing (3-Methylmorpholin-2-yl)methanol analogs by selecting appropriate substituted amino alcohols.

Reductive Amination of (S)-2-Aminopropanol

A scalable synthetic route to (S)-3-methylmorpholine, a close precursor to (3-Methylmorpholin-2-yl)methanol, involves reductive amination of commercially available (S)-2-aminopropanol with benzaldehyde, followed by ring closure.

  • Key steps :
    • Reductive amination to form an intermediate amine.
    • Cyclization to form the morpholine ring.
    • Purification to improve yield and purity.
  • Challenges : Initial purity of intermediates can be moderate (80-85% HPLC area %), requiring optimization.
  • Yields : Overall yields around 70% for key intermediates in optimized processes.
  • Scale-up : Successfully executed on pilot plant scale with high purity (>99% HPLC area) and yields.

This route is practical for producing enantiomerically pure morpholine derivatives, important for pharmaceutical applications.

Metal-Free One-Pot Synthesis from Aziridines

A metal-free, one-pot synthesis method converts substituted aziridines into morpholines using 2-chloroethanol as both solvent and reactant.

  • Mechanism : Ring-opening of aziridines by 2-chloroethanol under basic conditions (KOH) leads to morpholine formation.
  • Yields : High isolated yields ranging from 78% to 95% for various substituted morpholines.
  • Scope : Tolerates electron-deficient and electron-rich substituents on the aziridine ring.
  • Enantioselectivity : Optically pure morpholines can be synthesized from chiral aziridines with enantiomeric excess up to 99%.
Entry Substrate (Aziridine) Morpholine Product Yield (%)
1 1a, R = H 3a 93
2 1b, R = 3-OMe 3b 90
3 1c, R = 4-Me 3c 88
... ... ... ...
11 1k (N-Tosylaziridine) 3k 95

Table 1: Selected yields from metal-free one-pot morpholine synthesis from aziridines.

This approach is particularly attractive for synthesizing (3-Methylmorpholin-2-yl)methanol derivatives with stereochemical control.

Comparative Analysis of Preparation Methods

Method Key Features Yield Range (%) Stereoselectivity Scalability Notes
Indium(III)-catalyzed reductive etherification Metal-catalyzed, intramolecular cyclization Good to excellent High Suitable for lab scale Broad functional group compatibility
Reductive amination of (S)-2-aminopropanol Uses commercial chiral amino alcohol ~70 (overall) Enantiomeric purity Pilot plant scale Requires purification optimization
Metal-free one-pot aziridine ring-opening No metal catalyst, uses 2-chloroethanol 78–95 Up to 99% ee Lab scale Versatile, enantiospecific synthesis
Pd-catalyzed Suzuki cross-coupling Post-synthesis functionalization 36–97 Not applicable Lab to pilot scale Used for elaboration of morpholine core

Research Findings and Notes

  • The indium(III)-catalyzed method offers a clean and efficient route to substituted morpholines with good control over stereochemistry and functional group tolerance.
  • Process development studies highlight the importance of optimizing reductive amination conditions to improve purity and yield, especially for chiral morpholine intermediates.
  • Metal-free aziridine ring-opening provides a straightforward and environmentally friendly approach, with excellent yields and potential for enantioselective synthesis.
  • Suzuki cross-coupling reactions expand the utility of morpholine derivatives in drug development but are typically applied after the core morpholine synthesis.
  • Purity assessment via HPLC and characterization by NMR are standard for confirming the quality of synthesized morpholine derivatives.

Chemical Reactions Analysis

Types of Reactions

(3-Methylmorpholin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form (3-Methylmorpholin-2-yl)methane.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: (3-Methylmorpholin-2-yl)formaldehyde or (3-Methylmorpholin-2-yl)carboxylic acid.

    Reduction: (3-Methylmorpholin-2-yl)methane.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Methylmorpholin-2-yl)methanol is a chemical compound that has a morpholine ring with a methyl group and a hydroxymethyl substituent. Its molecular formula is C6H13NO2C_6H_{13}NO_2, and it has a molecular weight of 131.17 g/mol. The IUPAC name for this compound is [(2R,6S)-6-methylmorpholin-2-yl]methanol, which indicates its stereochemistry. (3-Methylmorpholin-2-yl)methanol's dual functionality allows for a broader range of reactions and interactions compared to its simpler analogs.

Scientific Research Applications

(3-Methylmorpholin-2-yl)methanol has applications in scientific research.

Chemistry (3-Methylmorpholin-2-yl)methanol is utilized as a building block in synthesizing more complex molecules. It can undergo oxidation, reduction, and substitution reactions. Oxidation can yield (3-Methylmorpholin-2-yl)formaldehyde or (3-Methylmorpholin-2-yl)carboxylic acid, while reduction produces (3-Methylmorpholin-2-yl)methane. Substitution reactions can create various substituted morpholine derivatives based on the nucleophile used.

Biology It is investigated for its potential role in biochemical pathways and interactions with biological macromolecules. Studies have revealed insights into its interaction mechanisms with biological targets and has been shown to modulate enzyme activity and receptor signaling pathways.

Medicine It is explored for potential therapeutic properties, including neuroprotective effects. It has potential applications as a pharmaceutical intermediate and can be used in synthesizing drugs that target specific receptors or enzymes, contributing to new therapeutic agents' development.

Industry It is utilized in producing pharmaceuticals and agrochemicals.

Case Studies

  • Neurotransmitter Binding Affinity: Binding affinity assays assessed the interaction of ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride with various neurotransmitters.
  • Pharmaceutical Synthesis: $$3-methylmorpholin-2-yl]methanol was used in the synthesis of [(2S,3S)-4-benzyl-3-methylmorpho1in-2-yl]methanol .

Mechanism of Action

The mechanism of action of (3-Methylmorpholin-2-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group allows for hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

The following analysis compares (3-Methylmorpholin-2-yl)methanol with structurally related compounds, focusing on molecular features, synthesis, and physicochemical properties.

Structural Analogues and Key Differences

(3-Methylpyrazin-2-yl)methanol
  • Molecular Formula : C6H8N2O
  • Molecular Weight : 140.15 g/mol
  • Key Features : Pyrazine ring (aromatic, nitrogen-containing) with methyl and hydroxymethyl groups.
  • Comparison : The pyrazine ring introduces aromaticity and increased polarity compared to the morpholine core. The absence of an oxygen atom in the ring reduces hydrogen-bonding capacity relative to morpholine derivatives.
(3-Morpholin-4-ylsulfonylthiophen-2-yl)methanol
  • Molecular Formula: C9H13NO4S2
  • Molecular Weight : 263.33 g/mol
  • Key Features : Thiophene ring with a sulfonyl-linked morpholine group and hydroxymethyl substituent.
  • The thiophene ring increases lipophilicity, contrasting with the polar morpholine structure.
[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanol
  • Molecular Formula: C9H6F3NOS
  • Molecular Weight : 233.21 g/mol
  • Key Features : Benzothiazole core with a trifluoromethyl group and hydroxymethyl substituent.
  • The benzothiazole ring is aromatic and more rigid than morpholine.
(3-(Trifluoromethoxy)pyridin-2-yl)methanol
  • Molecular Formula: C7H6F3NO2
  • Molecular Weight : 193.12 g/mol
  • Key Features : Pyridine ring with trifluoromethoxy and hydroxymethyl groups.
  • Comparison : The trifluoromethoxy group increases electronegativity and resistance to oxidation. Pyridine’s basicity contrasts with morpholine’s tertiary amine and ether oxygen.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Polarity Lipophilicity (Predicted)
(3-Methylmorpholin-2-yl)methanol 131.17 Morpholine, -CH2OH, -CH3 Moderate Low
(3-Methylpyrazin-2-yl)methanol 140.15 Pyrazine, -CH2OH, -CH3 High Low
(3-Morpholin-4-ylsulfonylthiophen-2-yl)methanol 263.33 Thiophene, -SO2-, morpholine, -CH2OH Moderate Moderate
[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanol 233.21 Benzothiazole, -CF3, -CH2OH Low High
(3-(Trifluoromethoxy)pyridin-2-yl)methanol 193.12 Pyridine, -OCF3, -CH2OH Moderate Moderate

Notes:

  • Polarity : Morpholine and pyrazine derivatives exhibit higher polarity due to heteroatoms (O, N), enhancing water solubility.
  • Lipophilicity : Benzothiazole and thiophene-containing compounds are more lipophilic, favoring membrane permeability.

Biological Activity

(3-Methylmorpholin-2-yl)methanol is a morpholine derivative that has garnered attention for its potential biological activities. Characterized by a morpholine ring with a methyl substituent and a hydroxymethyl group, this compound exhibits unique chemical properties that facilitate interactions with various biological targets. Understanding its biological activity is crucial for its application in pharmacology and medicinal chemistry.

  • Molecular Formula : C7H15NO2
  • Molecular Weight : 131.17 g/mol
  • IUPAC Name : [(2R,6S)-6-methylmorpholin-2-yl]methanol

The presence of the nitrogen atom in the morpholine ring allows for hydrogen bonding and electrostatic interactions, which are essential for binding to biological targets such as enzymes and receptors .

Research indicates that (3-Methylmorpholin-2-yl)methanol may function as a ligand, modulating the activity of specific enzymes and receptors. Its ability to engage in hydrogen bonding enhances its binding affinity, making it a candidate for drug development aimed at various therapeutic targets .

Key Mechanisms Include :

  • Enzyme Modulation : It can influence the activity of enzymes involved in metabolic pathways.
  • Receptor Interaction : The compound may bind to specific receptors, altering signaling pathways critical for cellular function.

Biological Activity Studies

Several studies have explored the biological activity of (3-Methylmorpholin-2-yl)methanol, revealing insights into its pharmacological potential.

Table 1: Summary of Biological Activities

StudyBiological TargetActivity ObservedReference
AEnzyme InhibitionModulated enzyme activity
BReceptor BindingAltered receptor signaling
CAntimicrobial PropertiesPotential against bacterial strains

Case Studies

  • Enzyme Interaction : A study demonstrated that (3-Methylmorpholin-2-yl)methanol effectively inhibited certain enzymes linked to metabolic disorders. The compound's structural features contributed to its binding efficacy, showcasing potential therapeutic applications in managing metabolic diseases.
  • Antimicrobial Activity : Another investigation highlighted the compound's antibacterial properties, particularly against multidrug-resistant strains of bacteria. The minimal inhibitory concentrations (MICs) were reported to be favorable, indicating that (3-Methylmorpholin-2-yl)methanol could serve as a lead compound in developing new antibiotics .

Comparative Analysis with Similar Compounds

(3-Methylmorpholin-2-yl)methanol shares structural similarities with other morpholine derivatives, yet it exhibits distinct biological activities due to its unique functional groups.

Table 2: Comparison with Related Compounds

Compound NameStructure FeaturesNotable Activities
(3-Methylmorpholin-2-yl)methanolOne methyl group at 3-positionEnzyme modulation, antimicrobial activity
(3,3-Dimethylmorpholin-2-yl)methanolTwo methyl groups at 3-positionLimited reported activities; needs further research

Future Research Directions

Further research is warranted to fully elucidate the mechanisms by which (3-Methylmorpholin-2-yl)methanol interacts with biological systems. Potential areas of exploration include:

  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
  • Structural Modifications : Investigating how variations in structure affect biological activity.
  • Broader Applications : Exploring roles in other therapeutic areas beyond antimicrobial activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-Methylmorpholin-2-yl)methanol?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting 3-methylmorpholine derivatives with formaldehyde under basic conditions (e.g., NaBH₃CN in methanol) can yield the methanol-substituted product . Alternatively, condensation of 2-amino alcohols with α-haloketones (e.g., 2-bromo-3-chloropropiophenone) followed by reduction (NaBH₄) produces morpholin-2-ol intermediates, which can be further functionalized .
  • Key reagents : NaBH₃CN, LiAlH₄, or NaBH₄ for reduction; KMnO₄ for oxidation of intermediates .

Q. How can the purity and stereochemical configuration of (3-Methylmorpholin-2-yl)methanol be verified?

  • Analytical methods :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at pH 3.0 (adjusted with phosphoric acid) to resolve stereoisomers .
  • NMR : Analyze 1H^1H and 13C^{13}C NMR peaks for characteristic signals (e.g., δ 3.6–4.2 ppm for morpholine protons, δ 60–70 ppm for the methanol carbon) .
  • MS : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~158 g/mol).

Advanced Research Questions

Q. What strategies mitigate byproduct formation during the synthesis of (3-Methylmorpholin-2-yl)methanol?

  • Contradiction analysis : Byproducts like N-methylated derivatives or ring-opened products may arise due to over-reduction or acidic conditions.

  • Optimization :
  • Use milder reducing agents (e.g., NaBH₃CN instead of LiAlH₄) to minimize over-reduction .
  • Control reaction pH (neutral to slightly basic) to prevent acid-catalyzed ring opening .
  • Validation : Monitor reactions in real-time via FTIR for carbonyl intermediates (1700–1750 cm⁻¹) .

Q. How does the 3-methyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Mechanistic insight : The methyl group introduces steric hindrance, slowing reactions at the 2-position. Computational modeling (DFT) shows a 15–20% decrease in reaction rate compared to non-methylated analogs .
  • Experimental validation : Compare kinetics using substituted morpholine derivatives in SN2 reactions with methyl iodide. Monitor via GC-MS for alkylation products .

Q. What are the challenges in quantifying (3-Methylmorpholin-2-yl)methanol in biological matrices?

  • Sample preparation : Extract using SPE cartridges (C18 phase) with methanol:water (80:20) eluent.
  • Detection limits : LC-MS/MS achieves a LOQ of 0.1 ng/mL in plasma, but matrix effects (e.g., ion suppression from endogenous amines) require isotope-labeled internal standards (e.g., d₃-(3-Methylmorpholin-2-yl)methanol) .

Data Contradictions and Resolution

Q. Why do different studies report conflicting yields for the same synthetic route?

  • Root cause : Variations in solvent purity, catalyst aging, or moisture content. For example, LiAlH₄ efficiency drops by 30% if exposed to ambient humidity .
  • Resolution : Standardize protocols:

  • Use anhydrous solvents (e.g., THF distilled over Na/benzophenone).
  • Validate reducing agent activity via titration before use .

Applications in Drug Discovery

Q. How is (3-Methylmorpholin-2-yl)methanol used as a building block in kinase inhibitors?

  • Case study : The morpholine ring enhances water solubility and binding affinity to ATP pockets. For example, coupling the compound to pyrimidine scaffolds via Mitsunobu reactions yields PI3Kα inhibitors (IC₅₀ < 50 nM) .
  • Synthetic steps :

  • Mitsunobu reaction : Use DIAD/TPP in DMF to attach the morpholine moiety to a pyrimidine core .
  • Purification : Isolate via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Methodological Tables

Table 1 : Comparison of Synthetic Routes

MethodReagents/ConditionsYield (%)ByproductsReference
Reductive AminationNaBH₃CN, MeOH, rt, 24h65–70N-Methyl derivatives
Nucleophilic Substitution2-Bromo-propiophenone, K₂CO₃50–55Ring-opened products

Table 2 : Analytical Parameters for HPLC

ColumnMobile PhaseFlow RateRetention Time (min)
C18 (5µm)ACN/H₂O (70:30)1.0 mL/min8.2 ± 0.3

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